molecular formula C15H18N2O3 B7475768 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B7475768
M. Wt: 274.31 g/mol
InChI Key: OASSOYUJYVXRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first synthesized in 2004 by Pfizer, and has since been studied extensively for its potential in cancer treatment.

Mechanism of Action

6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 works by inhibiting the activity of CDK4 and CDK6, which are enzymes that play a critical role in cell cycle progression. By blocking the activity of these enzymes, this compound 0332991 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis (programmed cell death) in cancer cells. This compound 0332991 has also been shown to have minimal toxicity in non-cancerous cells.

Advantages and Limitations for Lab Experiments

6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has several advantages for lab experiments. It is a well-characterized small molecule inhibitor that has been extensively studied in preclinical models. It is also relatively easy to synthesize, making it readily available for use in experiments. However, this compound 0332991 does have some limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it has not yet been approved for clinical use, which limits its potential for translation to human therapy.

Future Directions

There are several potential future directions for the study of 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991. One area of interest is in the development of combination therapies that include this compound 0332991 with other cancer treatments. This compound 0332991 has been shown to enhance the efficacy of certain chemotherapy drugs, suggesting that it may be useful in combination therapy. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to this compound 0332991 treatment. Finally, there is interest in developing new CDK inhibitors with improved potency and selectivity, which could have even greater potential for cancer treatment.

Synthesis Methods

6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2,4-dichloro-5-methylpyrimidine, followed by the reaction with sodium hydride and methyl chloroformate. The resulting intermediate is then reacted with 3,4-dimethylbenzyl alcohol to yield this compound 0332991.

Scientific Research Applications

6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of breast cancer. This compound 0332991 has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4 and CDK6, which are enzymes that play a critical role in cell cycle progression.

properties

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-5-6-13(7-11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASSOYUJYVXRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.